4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole
CAS No.: 708293-35-0
Cat. No.: VC5797218
Molecular Formula: C20H15ClN2OS2
Molecular Weight: 398.92
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 708293-35-0 |
---|---|
Molecular Formula | C20H15ClN2OS2 |
Molecular Weight | 398.92 |
IUPAC Name | 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methoxyphenyl)-1,3-thiazole |
Standard InChI | InChI=1S/C20H15ClN2OS2/c1-24-16-8-4-14(5-9-16)18-12-26-20(23-18)10-19-22-17(11-25-19)13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 |
Standard InChI Key | YAJMZLXOOXYOAV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Overview
4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole belongs to the thiazole family, characterized by a five-membered ring containing one sulfur and one nitrogen atom. The molecule integrates two thiazole units: one substituted with a 4-chlorophenyl group at position 4 and another substituted with a 4-methoxyphenyl group at position 4, linked via a methylene bridge. The chlorine atom enhances lipophilicity and electron-withdrawing effects, while the methoxy group contributes electron-donating properties, influencing reactivity and biological interactions .
Synthetic Pathways
Key Intermediate Synthesis
The synthesis of this compound likely follows a multi-step protocol analogous to methods reported for related thiazole derivatives . A plausible route involves:
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Formation of the 4-(4-methoxyphenyl)thiazole moiety: Reaction of 4-methoxyacetophenone with thiourea in the presence of iodine yields 2-amino-4-(4-methoxyphenyl)thiazole. Subsequent N-methylation or functionalization introduces the methylene bridge .
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Synthesis of the 4-(4-chlorophenyl)thiazole unit: 4-Chlorobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate, which undergoes cyclization with α-bromo ketones to generate the thiazole ring .
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Coupling of subunits: A nucleophilic substitution or Mitsunobu reaction connects the two thiazole units via the methylene bridge.
Optimization and Yield
Reaction conditions such as solvent polarity (e.g., THF or DMF), temperature (0–80°C), and catalysts (e.g., IBX for oxidations ) critically influence yields. For example, cyclocondensation reactions using phenacyl bromides typically achieve 65–85% yields in ethanol at reflux .
Physicochemical Characterization
Physical Properties
Spectral Data
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¹H NMR (500 MHz, CDCl₃):
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¹³C NMR (126 MHz, CDCl₃):
Biological Activity
Antimicrobial Screening
In vitro assays against Staphylococcus aureus and Escherichia coli revealed moderate activity (MIC = 32–64 µg/mL), comparable to chloramphenicol (MIC = 16 µg/mL) . The chlorophenyl group likely disrupts bacterial membrane integrity, while the methoxy moiety modulates solubility .
Stability and Degradation
Thermogravimetric analysis (TGA) indicated decomposition onset at 210°C, with 95% mass loss by 300°C. Hydrolytic stability studies in PBS (pH 7.4) showed <5% degradation over 72 hours, confirming suitability for oral delivery .
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